molecular formula C15H16N2O2 B024607 4-Ethoxy-1-naphthalen-1-ylimidazolidin-2-one CAS No. 101564-86-7

4-Ethoxy-1-naphthalen-1-ylimidazolidin-2-one

Cat. No.: B024607
CAS No.: 101564-86-7
M. Wt: 256.3 g/mol
InChI Key: YFUFISRAPYHEPS-UHFFFAOYSA-N
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Description

TIK-301, also known as Beta-methyl-6-chloromelatonin, LY-156735, or PD-6735, is a synthetic melatonin receptor agonist. It is primarily developed for the treatment of insomnia and other sleep disorders. TIK-301 acts on melatonin receptors MT1 and MT2 in the brain, specifically in the suprachiasmatic nucleus, which regulates the sleep-wake cycle .

Preparation Methods

The synthesis of TIK-301 involves several steps, starting with the chlorination of melatonin derivatives. The compound is synthesized by reacting 6-chloro-5-methoxyindole with propylamine, followed by acetylation to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods are similar but scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

TIK-301 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TIK-301 has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of melatonin receptor agonists and their interactions with various receptors.

    Biology: TIK-301 is used to investigate the role of melatonin receptors in regulating circadian rhythms and sleep-wake cycles.

    Medicine: The compound is being studied for its potential to treat sleep disorders, depression, and other circadian rhythm disorders.

    Industry: TIK-301 is used in the development of new pharmaceuticals targeting melatonin receptors.

Mechanism of Action

TIK-301 exerts its effects by acting as an agonist at melatonin receptors MT1 and MT2. These receptors are G protein-coupled receptors located in the suprachiasmatic nucleus of the brain. By binding to these receptors, TIK-301 mimics the action of melatonin, promoting sleep and regulating the sleep-wake cycle. Additionally, TIK-301 acts as an antagonist at serotonin receptors 5-HT2B and 5-HT2C, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

TIK-301 is similar to other melatonin receptor agonists such as:

    Ramelteon: Another melatonin receptor agonist used to treat insomnia. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Tasimelteon: Used for treating non-24-hour sleep-wake disorder, particularly in blind individuals. It also acts on MT1 and MT2 receptors but has different binding affinities and pharmacological properties.

    Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used to treat major depressive disorder.

TIK-301 is unique in its high affinity for both MT1 and MT2 receptors and its additional action as a serotonin receptor antagonist, which may enhance its therapeutic effects .

Properties

CAS No.

101564-86-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18)

InChI Key

YFUFISRAPYHEPS-UHFFFAOYSA-N

SMILES

CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32

Synonyms

4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one

Origin of Product

United States

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